Odour Threshold Comparison: 2-Isopropyl-4-methylthiazole vs. 2-Isobutylthiazole
The claimed odour detection threshold of 2-isopropyl-4-methylthiazole is approximately 0.008–0.02 ppm (8–20 ppb) , while the experimentally determined threshold for 2-isobutylthiazole in water is 3.5 ppb [1]. Although both compounds exhibit low thresholds, the sensory character differs markedly: 2-isopropyl-4-methylthiazole imparts a peach–tropical fruit profile [2], whereas 2-isobutylthiazole is described as tomato-leaf–green [1].
| Evidence Dimension | Odour detection threshold in water |
|---|---|
| Target Compound Data | ~0.008–0.02 ppm (8–20 ppb) (reported; method not detailed in source) |
| Comparator Or Baseline | 2-Isobutylthiazole: 3.5 ppb (ascending method of limits in deionized water) |
| Quantified Difference | 2-Isobutylthiazole threshold is approximately 2–6× lower than the lower bound of the range reported for 2-isopropyl-4-methylthiazole |
| Conditions | Water; target compound threshold source is ChemicalBook (method undisclosed); comparator threshold from Buttery et al. 1971 (ascending method of limits). |
Why This Matters
For peach-, mango-, and durian-type flavour formulations, 2-isopropyl-4-methylthiazole provides the target tropical character that the more tomato-leaf-dominant 2-isobutylthiazole cannot replicate, preventing off-notes.
- [1] Buttery, R. G., Seifert, R. M., Guadagni, D. G., & Ling, L. C. (1971). Characterization of Additional Volatile Components of Tomato. Journal of Agricultural and Food Chemistry, 19(3), 524–529. View Source
- [2] ChEBI: 2-isopropyl-4-methylthiazole (CHEBI:133679). https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:133679 View Source
